beta-Fenchyl alcohol

Description

Elucidation of Plant Sources and Chemotypes

Beta-Fenchyl alcohol is a constituent of the essential oils of numerous terpene-rich plants. Its presence has been identified in a variety of species, often alongside other well-known terpenes.

Artemisia austriaca : The essential oil of Artemisia austriaca growing in Iran has been found to contain this compound as one of its main components. researchgate.netresearchgate.net One study reported its concentration at 3.03%. researchgate.netresearchgate.netkaznu.kz Another analysis of A. austriaca from Iran also identified this compound, though at a concentration of 6.14%. researchgate.net The presence and concentration of this compound can vary, contributing to different chemotypes of the plant. researchgate.net For instance, research on A. austriaca from various locations has highlighted different major components, indicating significant chemical diversity within the species. kaznu.kz

Thymus caucasicus : The essential oil from the aerial parts of Thymus caucasicus is characterized by several compounds, including this compound at a concentration of 8.7%. nih.govtandfonline.comnotulaebotanicae.roresearchgate.net This makes it one of the more significant components of this particular thyme species' essential oil. nih.govtandfonline.comresearchgate.net

Phoenix dactylifera : In the staminate flower spikes of the date palm, Phoenix dactylifera, this compound has been identified as a notable component of its volatile oil. impactfactor.orgresearchgate.net One analysis quantified its presence at 4.2%. impactfactor.orgresearchgate.net

Origanum vulgare : Commonly known as oregano, the essential oil of Origanum vulgare also contains this compound. budsinthenews.infotaylorandfrancis.com In some studies of Portuguese oregano, it has been listed as a major component, alongside carvacrol (B1668589) and thymol. mdpi.comnih.gov One particular analysis reported this compound at a concentration of 12.8%. nih.gov

The following table provides a summary of the percentage of this compound found in the essential oils of the aforementioned plant species.

| Plant Species | Percentage of this compound |

| Artemisia austriaca | 3.03% - 6.14% researchgate.netresearchgate.netkaznu.kz |

| Thymus caucasicus | 8.7% nih.govtandfonline.comnotulaebotanicae.roresearchgate.net |

| Phoenix dactylifera | 4.2% impactfactor.orgresearchgate.net |

| Origanum vulgare | 12.8% nih.gov |

This compound is not uniformly distributed throughout a plant. It is often concentrated in specific tissues and organs, primarily in the essential oils and volatile emissions.

Essential Oils : As highlighted in the previous section, this compound is a common component of the essential oils extracted from the aerial parts of plants like Artemisia austriaca, Thymus caucasicus, Phoenix dactylifera, and Origanum vulgare. researchgate.netresearchgate.netnih.govtandfonline.comresearchgate.netimpactfactor.orgresearchgate.netbudsinthenews.infotaylorandfrancis.comnih.gov These oils are complex mixtures of volatile compounds that contribute to the plant's aroma and defense mechanisms.

Root Volatiles : The compound has also been detected in the volatile oils of plant roots. For example, the root volatile oil of Morinda lucida contains this compound, with one study reporting a concentration of 1.5%. unilag.edu.ng Another analysis of Alpinia malaccencis root oil also identified the presence of fenchyl alcohol. journalejmp.com

The table below details the specific plant parts where this compound has been identified.

| Plant Part | Plant Species |

| Essential Oils (Aerial Parts) | Artemisia austriaca researchgate.netresearchgate.net |

| Thymus caucasicus nih.govtandfonline.comresearchgate.net | |

| Phoenix dactylifera (Staminate Flower Spikes) impactfactor.orgresearchgate.net | |

| Origanum vulgare budsinthenews.infotaylorandfrancis.comnih.gov | |

| Root Volatiles | Morinda lucida unilag.edu.ng |

| Alpinia malaccencis journalejmp.com |

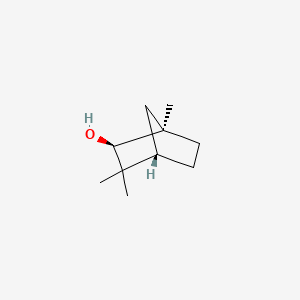

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (+)-β-fenchyl alcohol and (-)-β-fenchyl alcohol. The naturally prevalent form is often the (-)-enantiomer. vulcanchem.com

In a study on the enantiomeric distribution of chiral compounds in cannabis essential oils, the (+) form of fenchyl alcohol was found to be abundant in the distilled samples. mdpi.com The enantiomeric distribution of volatile compounds can be a key factor in their biological and sensory properties. mdpi.comewha.ac.kr The specific enantiomeric ratio can vary depending on the plant species and even the extraction method used. mdpi.comewha.ac.kr

Identification in Fungal and Microbial Systems

This compound has been identified in the volatile profiles of substances associated with fungal activity.

Propolis : In an analysis of Tunisian propolis, a resinous mixture produced by honeybees from plant exudates, this compound was detected among the volatile compounds in a sample from Bizerte. scirp.orgscirp.orgresearchgate.net Propolis is known for its complex chemical composition, which can vary significantly depending on the local flora.

Research into microbial volatile organic compounds (MVOCs) has identified this compound as a compound associated with certain microorganisms. It has been listed as an MVOC, suggesting its production or modification by microbial metabolic processes. cranfield.ac.uk Further research is needed to fully elucidate its role as a degradation product in microbial systems.

Structure

3D Structure

Properties

CAS No. |

22627-95-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |

InChI Key |

IAIHUHQCLTYTSF-QXFUBDJGSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Characterization in Complex Biological Matrices (e.g., fermented products)

The formation and presence of beta-fenchyl alcohol in fermented products are influenced by the raw materials used and the metabolic activities of microorganisms during fermentation. It has been identified in a range of fermented beverages, including fruit wines, specialized liquors, and kombucha.

Research into plum wine (Prunus salicina Lindl.) has identified this compound as one of the volatile aromatic components. frontiersin.org In a study analyzing the volatile profile of 'Niuxin' plum wine, 55 aromatic compounds were detected, with this compound being one of the 11 alcohols identified. frontiersin.org

Similarly, fenchyl alcohol is a known aroma compound derived from hops and is commonly found in beer. chemicalbook.in Its presence is also noted in the context of off-flavor formation during the aging of beer and wine. umn.edu The compound has been detected in wine, where its migration from closures into the bottled product has been studied. scribd.com

Investigations into pine mushroom (Tricholoma matsutake) liquor have revealed the impact of raw materials on the concentration of this compound. mbl.or.kr The addition of pine tree chips during the fermentation process significantly increased the relative concentration of this compound, which is a key flavor characteristic of the pine mushroom. mbl.or.kr After eight weeks of aging, the liquor with 5% pine tree chips saw the relative concentration of this compound increase by 67.57%. mbl.or.kr

The role of yeast in the production of this alcohol is also significant. Fenchyl alcohol has been identified in fermentations conducted by various non-conventional yeast species. researchgate.net Furthermore, beta-phenylethyl alcohol, a related aromatic alcohol, is known to be formed by yeasts like Saccharomyces cerevisiae during the fermentation of alcoholic beverages. atamanchemicals.com

Recent studies on kombucha, a fermented tea beverage, have also characterized this compound. It was identified in kombuchas made from pure coffee leaf and a blend of coffee leaf and toasted maté, highlighting its presence in newer, non-traditional fermented products. nih.gov

The following tables present detailed findings on the occurrence of this compound in various fermented products based on scientific research.

Research Findings on this compound in Fermented Products

| Fermented Product | Key Findings | Reference |

| Pine Mushroom Liquor | Addition of 5% pine tree chips increased the relative concentration of β-fenchyl alcohol by 67.57% after 8 weeks of aging. It is considered a distinctive flavor characteristic of the mushroom. | mbl.or.kr |

| Plum Wine | Identified as one of 55 volatile compounds, specifically one of 11 alcohols, contributing to the aromatic profile of 'Niuxin' plum wine. | frontiersin.org |

| Beer | A hop-derived aroma compound commonly found in beer. It has a camphor-like odor with citrus notes. | chemicalbook.in |

| Wine | Detected in wine, with studies examining its migration from closures. Also associated with off-flavors during aging. | umn.eduscribd.com |

| Coffee Leaf Kombucha | Identified as one of the volatile organic compounds in kombuchas made from pure coffee leaf and coffee leaf-toasted maté blends. | nih.gov |

| Fermented Beverages | Produced by various non-conventional yeast strains during fermentation. | researchgate.net |

Volatile Compounds Identified in 'Niuxin' Plum Wine

| Compound Class | Number Identified | Example Compounds |

| Esters | 28 | 2-hydroxy-propanoic acid ethyl ester, Ethyl octanoate, 3-methyl butyl acetate (B1210297), Ethyl decanoate |

| Alcohols | 11 | (-)-β-Fenchyl alcohol , Isoamyl alcohol |

| Alkenes | 4 | 1,1,6-Trimethyl-1,2-dihydronaphthalene |

| Aldehydes | 3 | Not specified |

| Acids | 3 | Not specified |

| Alkanes | 2 | Not specified |

| Phenols | 2 | Not specified |

| Ketones | 1 | Not specified |

| Naphthalenes | 1 | Not specified |

| Source: Adapted from research on Prunus salicina Lindl. wine. frontiersin.org |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Plant Biogenesis

In plants, beta-fenchyl alcohol is synthesized as a monoterpenoid through a series of enzyme-catalyzed reactions. This biogenesis is a key part of the broader terpenoid metabolic network that produces a vast array of natural products.

The biosynthesis of monoterpenes, including fenchol (B156177), originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). google.comresearchgate.net These precursors are typically formed via the methylerythritol 4-phosphate (MEP) pathway within plastids. researchgate.net The condensation of one molecule of IPP and one molecule of DMAPP yields geranyl pyrophosphate (GPP), the direct C10 precursor for most monoterpenes. google.comresearchgate.net

The conversion of the acyclic GPP to the bicyclic fenchol is not a direct cyclization. The process is initiated by the isomerization of geranyl pyrophosphate to linalyl pyrophosphate (LPP). wikipedia.orgalibaba.comalibaba.comsigmaaldrich.comchemsrc.com This initial isomerization step is crucial for the subsequent cyclization cascade that forms the characteristic fenchane (B1212791) skeleton. sigmaaldrich.comchemsrc.com Research indicates that the conversion to (-)-endo-fenchol proceeds through the formation of (-)-(3R)-linalyl pyrophosphate as a bound intermediate, which then undergoes cyclization. sigmaaldrich.comchemsrc.com

The critical cyclization step is catalyzed by a class of enzymes known as terpene synthases (TPSs). mdpi.com Several fenchol synthases have been identified and characterized from various plant species. A notable example is (-)-endo-fenchol synthase (FES), which has been isolated from sweet basil (Ocimum basilicum). wikipedia.org

Furthermore, studies on poplar roots (Populus spp.) have identified multiple terpene synthases capable of producing fenchyl alcohol from GPP. When heterologously expressed, these enzymes produced a range of monoterpenes, including fenchyl alcohol, demonstrating their role in its biosynthesis. researchgate.net

| Enzyme Name/Identifier | Source Organism | Substrate | Major Products | Reference |

| (-)-endo-fenchol synthase (FES) | Ocimum basilicum (Sweet basil) | Geranyl Pyrophosphate | (-)-endo-Fenchol | wikipedia.org |

| PnTPS4 | Populus nigra (Black poplar) | Geranyl Pyrophosphate | Fenchyl alcohol, α-Pinene, Camphene, Sabinene, β-Pinene, Limonene, etc. | researchgate.net |

| PtTPS16 | Populus trichocarpa (Black cottonwood) | Geranyl Pyrophosphate | Fenchyl alcohol, α-Pinene, Camphene, Sabinene, β-Pinene, Limonene, etc. | researchgate.net |

| PtTPS21 | Populus trichocarpa (Black cottonwood) | Geranyl Pyrophosphate | Fenchyl alcohol, α-Pinene, Camphene, Sabinene, β-Pinene, Limonene, etc. | researchgate.net |

The biosynthesis of fenchyl alcohol is a highly stereocontrolled process. The enzymatic cyclization of geranyl pyrophosphate to (-)-endo-fenchol demonstrates significant enantioselectivity. sigmaaldrich.comchemsrc.com The reaction mechanism involves the initial isomerization of the achiral GPP substrate to the chiral intermediate (-)-(3R)-linalyl pyrophosphate. sigmaaldrich.comchemsrc.com This specific stereoisomer is then cyclized by the fenchol synthase enzyme to yield the final product with a defined stereochemistry, primarily the (-)-endo-fenchol enantiomer. sigmaaldrich.comchemsrc.comsigmaaldrich.com This enzymatic control ensures the production of a specific stereoisomer, which is crucial for its biological activity and aroma profile.

Microbial Biotransformations and Degradation

Microorganisms are capable of metabolizing various terpenes, including the production of this compound through the bioconversion of related compounds.

This compound can be generated through the microbial transformation of other structurally related monoterpenes, most notably β-pinene. researchgate.netresearchgate.net Various microorganisms have been shown to convert β-pinene into a range of oxygenated products, including fenchyl alcohol. For instance, Pseudomonas sp. strain PIN, when cultured with β-pinene, produces fenchyl alcohol among other metabolites like limonene, p-cymene, and α-terpineol. researchgate.net Similarly, the plant-pathogenic fungus Botrytis cinerea can also transform β-pinene, yielding fenchyl alcohol as one of the bioconversion products. researchgate.net The biotransformation of (+)-β-pinene by the squalene-hopene cyclase from Alicyclobacillus acidocaldarius has also been shown to produce fenchol as a minor product. uni-stuttgart.de

Several microorganisms have been identified that mediate the production of this compound. The bacterium Pseudomonas sp. strain PIN, isolated from pine bark, is a prominent example, capable of utilizing β-pinene to produce fenchyl alcohol and other monoterpenoids. researchgate.netuni-stuttgart.de Fungi, including various species of basidiomycetes and the pathogen Botrytis cinerea, also contribute to the biotransformation of pinenes into fenchyl alcohol. researchgate.netscispace.com While these microorganisms can produce fenchyl alcohol, the accumulation of this and other oxygenated products is often transient, suggesting that they are intermediates in a larger catabolic pathway where they are further degraded by the microorganism. scispace.com Additionally, there is evidence of microorganism-plant signaling, where signals from mycorrhizal fungi can modulate plant metabolism, leading to an increased production of β-fenchyl alcohol in the plant. biorxiv.orgbiorxiv.org

| Microorganism | Substrate | Key Bioconversion Products | Reference |

| Pseudomonas sp. strain PIN | β-Pinene | Fenchyl alcohol, Limonene, p-Cymene, α-Terpinolene, α-Terpineol | researchgate.net |

| Botrytis cinerea | β-Pinene | Fenchyl alcohol, p-Cymene, Limonene, α-Terpinolene | researchgate.net |

| Basidiomycetes (various strains) | β-Pinene | Fenchyl alcohol, 1,4-Cineol, Myrtenol, trans-Pinocarveol | scispace.com |

| Alicyclobacillus acidocaldarius (Squalene-hopene cyclase) | (+)-β-Pinene | α-Pinene, β-Camphene, Limonene, α-Terpineol, Fenchol | uni-stuttgart.de |

Chemoenzymatic Synthesis and Biocatalysis for Analog Production

The production of this compound analogs through chemoenzymatic and biocatalytic methods represents a sophisticated approach to generating novel compounds with potentially unique properties. These strategies combine the selectivity of enzymes with the practicality of chemical synthesis to access molecules that are difficult to produce through traditional means. Research in this area leverages enzymes like lipases, dehydrogenases, and terpene synthases to modify the fenchyl alcohol scaffold or to build it from engineered precursors.

Biocatalysis is frequently employed for the synthesis of terpenoid esters, which are valuable in the flavor, fragrance, and pharmaceutical industries. scielo.brresearchgate.net Lipases are particularly effective for these transformations due to their ability to catalyze esterification reactions with high selectivity under mild conditions. scielo.br One study investigating the application of Candida antarctica lipase (B570770) A (CALA) for the transesterification of various terpene alcohols in essential oils demonstrated the potential for creating fenchyl esters. nih.govresearchgate.net In this research, fenchol, as a secondary alcohol, was partially converted to its corresponding acyl ester. nih.gov While primary alcohols in the study reached conversions of 90–100% within 48 hours, secondary alcohols like fenchol showed more moderate conversion rates. nih.govresearchgate.net

The detailed findings from the lipase-catalyzed esterification of various alcohols, including fenchol, are summarized below.

| Alcohol Substrate | Alcohol Type | Conversion Rate (%) after 48h |

|---|---|---|

| β-Citronellol | Primary | 80 - 100 |

| Geraniol (B1671447) | Primary | 80 - 100 |

| Menthol | Secondary | 80 - 100 |

| Borneol | Secondary | 30 - 60 |

| Fenchol | Secondary | 30 - 60 |

| Isopulegol | Secondary | 30 - 60 |

| Linalool | Tertiary | No Significant Conversion |

Beyond simple esterification, chemoenzymatic routes provide access to more complex analogs. The biosynthetic pathway of related monoterpenoids, such as the peppermint pathway leading to menthol, serves as a model for potential chemoenzymatic strategies. acs.org For instance, the enzyme isopiperitenone (B1196671) reductase (IPR) is used for the bioreduction of (−)-isopiperitenone to (+)-cis-isopulegone, a key intermediate. acs.org Similar strategies could be envisioned where fenchone (B1672492), the ketone precursor to fenchyl alcohol, or its derivatives are stereoselectively reduced using alcohol dehydrogenases to yield specific fenchyl alcohol isomers or novel analogs. vulcanchem.comnih.gov

Furthermore, the core bicyclic structure of fenchyl alcohol can be targeted. Terpene synthases, which construct the carbon skeletons of terpenes from acyclic precursors like geranyl diphosphate, can be exploited. nih.gov By supplying these enzymes with modified, non-natural substrate analogs, it is possible to generate novel terpenoid scaffolds, thereby creating a diverse range of new molecules based on the fenchyl framework. nih.gov While not yet specifically documented for this compound, this chemoenzymatic approach has been successfully used to produce other non-natural terpenoids. nih.gov

Chemical methods also highlight the potential for creating fenchyl alcohol analogs, which could be integrated into future chemoenzymatic workflows. Fenchol has been used as a starting material in chemical syntheses to produce complex derivatives, including Tschimganin analogs and molecules where fenchol is tethered to a thiophene (B33073) moiety. chemrxiv.orgforeverest.net

| Enzyme/Method | Substrate(s) | Product/Analog Type | Reference |

|---|---|---|---|

| Candida antarctica Lipase A (CALA) | Fenchol, Vinyl Acetate (B1210297) | Fenchyl Acetate (Ester Analog) | nih.gov |

| Isopiperitenone Reductase (IPR) | (−)-Isopiperitenone | (+)-cis-Isopulegone (Related Terpenoid Intermediate) | acs.org |

| Short-Chain Dehydrogenases | Fenchone | This compound (Biosynthetic Route) | vulcanchem.com |

| Terpene Synthases | Engineered Diphosphate Precursors | Non-natural Terpenoid Scaffolds | nih.gov |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches from Precursors

Total synthesis of beta-fenchyl alcohol often commences from readily available terpene precursors like fenchone (B1672492) and pinene isomers. These methods leverage the existing carbon skeleton to introduce the desired hydroxyl functionality with specific stereochemistry.

Synthesis from Fenchone Derivatives

A primary route to this compound is the reduction of fenchone, a naturally abundant ketone. ontosight.ai Catalytic hydrogenation of (-)-fenchone (B1675204) using a palladium on carbon (Pd/C) catalyst in ethanol (B145695) can yield (-)-β-fenchyl alcohol with a high enantiomeric excess of over 90%. vulcanchem.com This reaction typically proceeds under elevated temperature and pressure (e.g., 50°C and 5 atm H₂). vulcanchem.com Other reduction methods include the use of sodium in alcohol or Grignard reagents like ethyl magnesium bromide, although these may offer less stereocontrol. foreverest.net The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome, specifically the exo or endo orientation of the resulting hydroxyl group.

Catalytic Isomerization and Hydrolysis of Pinene Isomers

Alpha- and beta-pinene, major constituents of turpentine (B1165885) oil, serve as versatile starting materials for the synthesis of various terpenoids, including fenchol (B156177). tandfonline.com The process involves the catalytic isomerization of pinenes to fenchyl intermediates, which are subsequently hydrolyzed to yield fenchol. foreverest.net One patented method utilizes a specific catalyst, CHKC-4, to facilitate the isomerization and hydrolysis of α- and β-pinene from turpentine oil, achieving a yield of over 50% with high purity. foreverest.net The hydration of α-pinene, often catalyzed by acid catalysts, can also lead to the formation of fenchyl alcohol among other products like terpineol. scribd.comnih.gov The reaction conditions, including the type of catalyst and the presence of water, significantly influence the product distribution. nih.gov For instance, the use of a composite catalyst of boric acid and tartaric acid in the hydration of α-pinene has been shown to produce fenchyl alcohol as one of the products. nih.gov

Chiral Synthesis and Enantioselective Methodologies

The inherent chirality of this compound makes it a valuable target for asymmetric synthesis. Enantioselective methods are employed not only to synthesize specific enantiomers of this compound but also to utilize it as a chiral auxiliary to control stereochemistry in other reactions.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of secondary alcohols like this compound. researchgate.net While direct asymmetric synthesis of this compound is a subject of ongoing research, related methodologies highlight the potential of this approach. For instance, the asymmetric addition of diethylzinc (B1219324) to aldehydes, catalyzed by fenchone-derived amino alcohols, has been studied to understand the factors governing enantioselectivity. acs.org These studies, which rationalize enantioselectivities through computational models, provide insights applicable to the synthesis of chiral alcohols. acs.org Furthermore, dynamic kinetic resolution, combining enzyme-catalyzed acylation with in-situ racemization of the starting material, has proven effective for synthesizing a variety of chiral β-amino alcohols and could be conceptually extended to the synthesis of this compound. diva-portal.org

Chiral Auxiliary Applications Utilizing this compound

This compound can serve as a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com Its rigid bicyclic structure provides a well-defined chiral environment. For example, (1R)-endo-(+)-fenchyl alcohol has been used as a chiral auxiliary in the enantioselective conjugate addition of amines to α,β-unsaturated esters. sid.ir Although the diastereomeric ratio achieved was moderate (around 60:40), it demonstrates the principle of using fenchyl alcohol to induce asymmetry. sid.ir Fenchol-derived ligands, such as the bulky monofluorophosphite BIFOP-F, have also been employed in palladium-catalyzed cross-coupling reactions, where the fenchyl moiety influences the enantioselectivity of the transformation. researchgate.net Additionally, chiral iodine(V) reagents have been synthesized through the esterification of 2-iodobenzoyl chloride with chiral alcohols, including fenchyl alcohol, for use in stereoselective oxidative transformations. cardiff.ac.uk

Stereoselective Transformations for Isomer Control

Controlling the stereoisomeric outcome is a central theme in the synthesis and application of this compound. The reduction of fenchone, for instance, can lead to four possible stereoisomers (α- and β-fenchyl alcohol, each with two enantiomers). The choice of reducing agent and reaction conditions is paramount for achieving high stereoselectivity. vulcanchem.com Similarly, in its application as a chiral auxiliary, the inherent stereochemistry of this compound is transferred to the product of the reaction. The design of fenchol-derived chiral auxiliaries and catalysts is an active area of research, aiming to maximize this stereochemical influence. acs.orgiupac.org The development of new chiral auxiliaries derived from readily available natural products like fenchone is a continuous effort to expand the toolbox for asymmetric synthesis. iupac.orgresearchgate.net

Functionalization and Derivatization for Novel Compounds

The rigid bicyclo[2.2.1]heptane framework of this compound, combined with its reactive hydroxyl group, makes it a valuable chiral building block for the synthesis of novel compounds. Through functionalization and derivatization, its inherent structural and stereochemical properties can be transferred to create more complex molecules with applications in various fields of chemistry.

The hydroxyl group of this compound serves as a prime site for functionalization, readily undergoing esterification and etherification to yield a variety of derivatives. These reactions are fundamental in modifying the compound's physical and sensory properties, leading to products with significant commercial and research applications.

Esterification

The conversion of this compound to its corresponding esters, most notably fenchyl acetate (B1210297), is a common derivatization strategy. Fenchyl acetate is valued in the fragrance industry for its mild, sweet, pine-like aroma. chemicalbook.comthegoodscentscompany.com The synthesis is typically achieved through the reaction of fenchyl alcohol with a carboxylic acid or, more commonly, an acid anhydride. chemicalbook.comforeverest.net

Standard synthesis of fenchyl acetate involves the esterification of fenchyl alcohol with acetic anhydride. chemicalbook.com One method describes a process where fenchol, acetic anhydride, and a catalyst are reacted at 120°C for three hours. google.com Following the reaction, the mixture is cooled, neutralized with a sodium hydroxide (B78521) solution, washed, and purified through vacuum fractionation to yield fenchyl acetate with a purity of over 97%. google.com While direct esterification with acetic acid is possible, it is often associated with long reaction times, incomplete reactions, and lower product purity. foreverest.net

The reactivity of fenchol isomers can be exploited for separation. Studies have shown that this compound esterifies more rapidly than its alpha-isomer. google.com This difference in reaction kinetics allows for the enrichment of beta-fenchyl esters from a mixture of fenchol isomers. For example, when a mixture of fenchols was reacted with butyric anhydride, the resulting ester fraction was significantly enriched in beta-fenchyl butyrate (B1204436). google.com

Table 1: Representative Esterification Reactions of Fenchyl Alcohol

| Reactant | Reagent | Catalyst/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Fenchol | Acetic Anhydride | Pyridine | Fenchyl acetate | Standard preparation method for fragrance applications. | chemicalbook.com |

| Fenchol | Acetic Anhydride | Proprietary Catalyst, 120°C | Fenchyl acetate | An industrial method yielding >97% pure product after purification. | google.com |

| Mixed α- and β-Fenchol | Butyric Anhydride | Pyridine, 22°C | α-Fenchyl Butyrate & β-Fenchyl Butyrate | Demonstrated that β-fenchol esterifies faster than α-fenchol, allowing for kinetic separation. After 18 hours, the butyrate mixture contained 68% β-fenchyl butyrate. | google.com |

Etherification

The synthesis of fenchyl ethers is another important derivatization pathway. These reactions typically proceed via acid catalysis, where protonation of an olefin like β-pinene leads to a carbocation intermediate that subsequently rearranges. academie-sciences.frresearchgate.net The resulting fenchyl carbocation can then be trapped by an alcohol to form the corresponding ether.

Tin(II) bromide (SnBr₂) has been identified as an efficient and selective catalyst for the synthesis of monoterpene ethers. researchgate.net In the etherification of β-pinene with methanol, carbon skeletal rearrangements lead to the formation of fenchyl methyl ether, alongside other products like bornyl ether and α-terpinyl methyl ether. researchgate.netacademie-sciences.fr The reaction selectivity is influenced by the alcohol used; linear primary alcohols favor the formation of the main product, α-terpinyl methyl ether, while reactions with longer-chain alcohols can lead to the formation of brominated side products, such as fenchyl bromide, from the SnBr₂ catalyst. academie-sciences.fr

Table 2: Etherification Reactions Leading to Fenchyl Derivatives

| Starting Material | Reagent (Alcohol) | Catalyst | Fenchyl-based Product | Reaction Insight | Reference |

|---|---|---|---|---|---|

| β-Pinene | Methanol | SnBr₂ | Fenchyl methyl ether | Fenchyl ether is formed as a secondary product via carbocation rearrangement of the pinene skeleton. | researchgate.netacademie-sciences.fr |

| β-Pinene | Longer-chain alcohols | SnBr₂ | Fenchyl bromide | With less reactive alcohols, the bromide ion from the catalyst can act as a nucleophile, leading to brominated fenchyl products. | academie-sciences.fr |

The unique, sterically hindered, and chiral nature of the this compound scaffold makes it a useful synthon for constructing larger, more complex molecules. It has been employed as a chiral auxiliary and a foundational structure in the development of novel compounds for medicinal chemistry, materials science, and asymmetric catalysis.

Research has demonstrated the use of fenchol-derived ligands in catalysis. For instance, a monofluorophosphite ligand derived from fenchol (BIFOP-F) has been used in palladium-catalyzed intramolecular cross-coupling reactions. researchgate.net The bulky, optically active nature of the fenchol unit is crucial for inducing enantioselectivity in the catalytic process. researchgate.net

In medicinal chemistry, the fenchol moiety has been incorporated into various molecular structures to explore new biological activities. Fenchol has been used as a substitute for benzoic acid in an esterification process to create analogs of Tschimganin, a naturally occurring terpenoid ester compound. foreverest.net Furthermore, fenchyl alcohol tethered to thiophene (B33073) moieties has been successfully alkylated, demonstrating a method for diversifying complex natural products. chemrxiv.org Its derivatives have also been studied for their potent antifungal activities, specifically inhibiting the formation of biofilms and hyphae in Candida albicans. medchemexpress.com This activity highlights its potential as a lead structure for developing new antifungal agents. medchemexpress.comsigmaaldrich.com

Table 3: Examples of this compound in Complex Molecule Synthesis

| Derivative/Application Area | Synthetic Approach | Role of Fenchyl Moiety | Reference |

|---|---|---|---|

| Tschimganin Analogs | Esterification with fenchol instead of benzoic acid, catalyzed by DMAP and DCC. | Serves as a core structural component to produce analogs of a natural product. | foreverest.net |

| Alkylated Thiophene Derivatives | Palladium-catalyzed C-H alkylation of fenchyl alcohol tethered to a thiophene moiety. | Incorporated as a complex natural product scaffold for further functionalization. | chemrxiv.org |

| Fenchol-based Ligands (e.g., BIFOP-F) | Synthesis of monofluorophosphite ligands from fenchol. | Acts as a bulky, chiral ligand in palladium-catalyzed reactions to induce enantioselectivity. | researchgate.net |

| Antifungal Agents | Used directly or as a parent structure for derivatives. | Provides the core structure responsible for inhibiting Candida albicans biofilm formation. | medchemexpress.com |

Advanced Analytical Characterization in Research

Chromatographic and Spectrometric Techniques for Identification and Quantification

Chromatography, coupled with mass spectrometry, is the cornerstone for the analysis of beta-fenchyl alcohol. These hyphenated techniques provide the separation power required to resolve isomers and the sensitivity needed for detection and quantification, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is the preeminent technique for analyzing volatile compounds like this compound. creative-proteomics.comresearchgate.net Its high resolution enables the separation of this compound from its isomers and other volatile components commonly found in natural extracts. researchgate.netncsu.edu The technique is widely applied to the volatile profiling of essential oils, plant extracts, and commercial products. nih.govmdpi.combioline.org.br

In a typical GC-MS analysis, the sample is injected into a heated port, where the volatile compounds are vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase interacts differently with each compound, causing them to separate based on their boiling points and polarity. For monoterpene alcohols, non-polar or medium-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), are commonly used. mdpi.com The separated compounds then enter the mass spectrometer, which ionizes them, separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum is a molecular fingerprint that allows for positive identification by comparison to spectral libraries (e.g., NIST, Wiley) and retention indices. nih.gov

This compound has been identified as a component in various natural sources using GC-MS. For instance, it was found in the essential oil of Artemisia haussknechtii, where it constituted 3.52% of the oil. sid.ir In a study of a traditional Unani formulation, Arq-e-Keora, this compound was identified as one of the major metabolites. nih.gov It has also been detected in the wood oil extractives of Pinus sylvestris and in certain carbonated beverages. ncsu.edumdpi.comresearchgate.net

The quantification of this compound is also achievable with GC-MS, often using an internal or external standard method for improved accuracy. mdpi.com The table below summarizes the detection of this compound in various samples by GC-MS.

| Sample Source | Analytical Method | Key Findings | Reference |

| Artemisia haussknechtii Essential Oil | HD-DHLPME-GC-MS | Identified as a main constituent at 3.52%. | sid.ir |

| Pinus sylvestris Wood Oil | GC/MS | Identified as a major constituent (listed as D-fenchyl alcohol). | researchgate.netncsu.edu |

| Arq-e-Keora (Unani Formulation) | GC-MS | Profiled as a major metabolite. | nih.gov |

| Cola Carbonated Beverages | GC-MS | Detected as a shared aromatic substance. | mdpi.comresearchgate.net |

| Paederia scandens Essential Oil | GC-MS | Found as a component at 7.3%. | bioline.org.br |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Extract Analysis

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is more suited for the analysis of non-volatile or thermally unstable compounds. creative-proteomics.com For a relatively volatile compound like this compound, HPLC-MS is less commonly used for direct analysis. However, it becomes highly relevant for analyzing extracts where this compound may be present as a non-volatile derivative, such as a glycoside or an ester, or in complex biological matrices where GC-MS might be challenging. creative-proteomics.comresearchgate.net

In HPLC-MS, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. For monoterpenoids and their derivatives, reversed-phase columns (e.g., C18) are frequently employed. tandfonline.comsci-hub.se The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which is suitable for polar and large molecules. nih.gov

Research on monoterpenoids in peony roots using LC-IT-TOF-MS (Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry) demonstrates the power of this technique to characterize monoterpenoid glycosides. researchgate.net While this study did not specifically identify this compound, it established the fragmentation patterns for related structures, providing a framework for identifying this compound derivatives in similar extracts. researchgate.net The development of rapid HPLC-MS methods, with analysis times under 10 minutes, has also been shown to be effective for the quantification of monoterpene glycosides in herbal products. tandfonline.comsci-hub.se

Integration of Multi-Dimensional Chromatographic Methods

To analyze extremely complex samples like essential oils, where hundreds of compounds can co-elute in a standard one-dimensional GC analysis, multi-dimensional chromatographic techniques are employed. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) offers significantly enhanced separation capacity and sensitivity. mdpi.com

In a GCxGC system, two columns with different stationary phase selectivities are connected in series. The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second, shorter column for further separation. This results in a two-dimensional chromatogram with highly resolved peaks, allowing for the separation of isomeric and overlapping compounds that would be unresolved in a single-column setup. researchgate.net GCxGC has been successfully applied to the detailed characterization of essential oils, demonstrating its superiority over conventional GC-MS by identifying a much larger number of compounds. researchgate.net Although specific studies focusing solely on this compound using GCxGC are not prevalent, the technique is ideally suited for its analysis in complex volatile profiles, distinguishing it from isomers like α-fenchyl alcohol, borneol, and isoborneol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the precise determination of stereochemistry.

High-Resolution NMR for Stereochemical Assignments

High-resolution NMR, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is essential for the unambiguous structural assignment of this compound and its stereoisomers. nih.gov While mass spectrometry can identify a compound with the molecular formula C₁₀H₁₈O, it often cannot distinguish between isomers like α- and β-fenchyl alcohol. spectrabase.com NMR provides detailed information about the chemical environment of each carbon and proton atom, allowing for the precise mapping of the molecular structure.

For example, the ¹³C NMR spectrum provides the number of unique carbon environments, and the chemical shifts indicate their functional group type. The ¹H NMR spectrum reveals proton chemical shifts, signal multiplicities (splitting patterns), and integration values, which provide information about neighboring protons and their relative numbers. Advanced 2D NMR techniques establish correlations between atoms:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-proton (¹³C-¹H) pairs.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

This suite of experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the bicyclic [2.2.1]heptan-2-ol framework and the specific stereochemical arrangement of the hydroxyl group that defines this compound (exo-fenchol) versus its endo isomer, alpha-fenchyl alcohol. nih.gov

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment, count, and connectivity of protons. | Distinguishes proton signals based on their unique positions. |

| ¹³C NMR | Chemical environment and type of carbon atoms. | Confirms the 10 carbon atoms of the fenchane (B1212791) skeleton. |

| COSY | Shows which protons are coupled (adjacent). | Maps the proton-proton network within the bicyclic rings. |

| HSQC | Links protons to their directly attached carbons. | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range (2-3 bond) proton-carbon couplings. | Connects molecular fragments to build the final structure. |

Hyperpolarization Techniques for Signal Enhancement

A major limitation of NMR is its inherent low sensitivity. bu.edu Hyperpolarization techniques are advanced methods designed to dramatically increase the NMR signal by orders of magnitude (10³ to 10⁴-fold), enabling the detection of molecules at very low concentrations. nih.govacs.org These methods create a non-equilibrium population of nuclear spin states, resulting in a much stronger NMR signal. rsc.org

Key hyperpolarization methods include:

Parahydrogen-Induced Polarization (PHIP): This technique uses parahydrogen (a spin isomer of H₂) in a catalytic reaction to transfer its latent spin order to a target molecule, producing strongly enhanced NMR signals in the reaction product. acs.orgrsc.org

Signal Amplification by Reversible Exchange (SABRE): A derivative of PHIP, SABRE allows for the hyperpolarization of a target molecule without chemically altering it. acs.orgnih.gov Polarization is transferred from parahydrogen to a catalyst and then to the target molecule through reversible chemical exchange. nih.gov

Dynamic Nuclear Polarization (DNP): DNP transfers the high polarization of electron spins from stable radicals to surrounding nuclear spins at low temperatures, followed by dissolution to yield a hyperpolarized sample for liquid-state NMR. nih.govrsc.org

While direct hyperpolarization of this compound is not widely documented, research has demonstrated the successful application of these techniques to similar molecules, such as other terpenes and alcohols. nih.govnih.govresearcher.life For instance, the SABRE-Relay method has been used to enhance the NMR signals of plant oil components like citronellol (B86348) and geraniol (B1671447) by transferring polarization from a hyperpolarized carrier via proton exchange. nih.gov This approach could theoretically be applied to the hydroxyl group of this compound. Similarly, DNP has been combined with single-scan 2D NMR methods to acquire HSQC and HMBC spectra of natural product mixtures at millimolar concentrations, a feat impossible with conventional NMR. nih.gov These advancements pave the way for future research where hyperpolarized NMR could be used to study this compound in complex biological systems or to monitor its formation in chemical reactions in real-time with unprecedented sensitivity. harvard.edu

Olfactometry and Sensory Analysis in Volatile Profiling

Gas chromatography-olfactometry (GC-O) is a primary tool used to screen for odor-active molecules. mdpi.com In this technique, as volatile compounds are separated by a gas chromatograph, the effluent is split and directed to both a chemical detector (like a mass spectrometer) and a human assessor at an olfactory detection port. nih.gov This allows for the direct correlation of a specific chemical compound with its perceived aroma. Sensory analysis, on the other hand, involves trained panels that use descriptive methods to quantify the aromatic and flavor characteristics of a product, providing a holistic assessment of its sensory properties. unibo.itfraunhofer.de

Detailed Research Findings

The sensory profile of this compound is well-documented, characterized by its distinct aroma and taste. Its stereochemistry can significantly influence the intensity and quality of its aroma. vulcanchem.com It is recognized as a key aroma compound in various food products, beverages, and essential oils. chemicalbook.inresearchgate.net

Research has identified this compound as a contributor to the aroma of diverse products. For instance, in a study on the volatile compounds of braised pork, this compound was identified using both solid-phase microextraction (SPME) and simultaneous distillation-extraction (SDE) coupled with gas chromatography-mass spectrometry (GC-MS) and GC-O. nih.gov It has also been noted as an aroma component in Sherry wines and certain carbonated beverages. researchgate.netresearchgate.net

The following tables summarize key data from olfactometry and sensory analysis studies involving this compound.

Table 1: Sensory Profile of this compound

This table details the aroma and flavor descriptors commonly associated with this compound as determined by sensory analysis.

| Attribute | Descriptors | Source |

| Aroma | Camphoraceous, piney, woody, dry, sweet, with citrus/lemon and herbal/minty nuances. | vulcanchem.comchemicalbook.inresearchgate.netchemicalbook.com |

| Flavor | Bitter, lime-like, intense camphoraceous, cooling, piney with an earthy nuance. | vulcanchem.comchemicalbook.inchemicalbook.com |

| Odor Threshold | 1 ppm in air. | vulcanchem.com |

| Taste Threshold | 1-5 ppm. | vulcanchem.comchemicalbook.in |

Table 2: Identification of this compound in Volatile Profiles via GC-O

This table presents findings from studies where this compound was identified as a volatile component in specific food products.

| Product | Extraction Method | Retention Index (RI) | Relative Content / Notes | Source |

| Braised Pork | SDE | 1701 | 0.05 ± 0.01 µg/g | nih.gov |

| Sherry Wine | Not Specified | Not Specified | Identified as a key aroma compound. | researchgate.net |

| Carbonated Beverages | Liquid-Liquid Extraction | Not Specified | Detected as a covered aroma substance. | researchgate.net |

Table 3: Effect of d-Fenchyl Alcohol on Olfactory Thresholds of Terpene Mixtures

This table showcases research findings on the sensory impact of d-fenchyl alcohol on a terpene recombination (TR) solution, as analyzed in a study on chrysanthemum essential oils. The olfactory threshold is the lowest concentration of a vapor in the air that can be detected by smell.

| Sample | Olfactory Threshold (mg/L in alkane solution) | Fold Decrease in Threshold | Source |

| Terpenes Recombination (TR) | 30.69 | N/A | mdpi.com |

| TR + d-Fenchyl Alcohol | 12.74 | 2.41 (p < 0.001) | mdpi.com |

Biological Activities and Mechanistic Studies

Antimicrobial Efficacy Against Pathogens

Beta-fenchyl alcohol has demonstrated a notable range of antimicrobial activities, targeting both fungal and bacterial pathogens. These properties are attributed to its ability to disrupt cellular structures and interfere with key virulence factors.

Antifungal Mechanisms and Biofilm Inhibition

The compound is particularly effective against the opportunistic fungal pathogen Candida albicans and various dermatophytes. Its mechanisms of action involve the disruption of fungal morphology, gene expression, and metabolic processes, which are crucial for the establishment and persistence of infections.

A critical virulence factor for Candida albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, a process essential for tissue invasion and biofilm formation. nih.gov this compound has been shown to significantly inhibit this morphological transition. medchemexpress.com Studies have demonstrated that at concentrations as low as 0.01%, fenchyl alcohol can clearly impede hyphal development, which is a primary contributor to its anti-biofilm capabilities. nih.gov This inhibition disrupts the initial stages of biofilm development, preventing the formation of the complex, structured communities that are often resistant to conventional antifungal agents.

The inhibitory effect of this compound on hyphal formation is substantiated by its impact on gene expression. Transcriptomic analysis has revealed that the compound downregulates key genes associated with hyphae and biofilm formation in C. albicans. nih.govmedchemexpress.com Specifically, the expression of hypha-specific and biofilm-related genes such as ECE1, ECE2, and RBT1 is significantly reduced in the presence of fenchyl alcohol. nih.govmedchemexpress.com This genetic modulation undermines the molecular machinery required for fungal virulence.

Table 1: Effect of this compound on Virulence-Related Gene Expression in Candida albicans

Antibacterial Action and Spectrum

The antibacterial properties of this compound have been explored, although research into its specific efficacy against a wide range of bacterial species is less extensive than for its antifungal effects. The compound is often studied as a component of essential oils, and its isolated activity is an area of ongoing investigation.

Table 2: Chemical Composition of Rosmarinus officinalis Essential Oil Tested Against Vagococcus salmoninarum

Specific data on the direct action of isolated this compound against other bacteria such as Enterococcus faecalis, Escherichia coli, Shigella sonnei, Pseudomonas aeruginosa, and Salmonella typhi is limited in current scientific literature. The lipophilic nature of monoterpene alcohols suggests a potential mechanism of action involving the disruption of bacterial cell membranes, but further targeted studies are required to confirm the spectrum and potency of this compound as a standalone antibacterial agent.

Allelopathic Interactions in Plant Systems

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. nih.gov Monoterpenoids, including this compound, are among the classes of compounds known to possess allelopathic potential.

Research has identified this compound as a constituent of essential oils from plants known for their allelopathic characteristics. For example, it is found in the essential oil of Eucalyptus grandis × E. urophylla. researchgate.net The terpenes in this essential oil are considered to play a significant role in the observed poor biodiversity in eucalyptus plantations, suggesting an inhibitory effect on surrounding flora. researchgate.net

Table 3: Main Components of Essential Oil from Eucalyptus grandis × E. urophylla with Allelopathic Effects

Modulatory Effects on Microbial Consortia

This compound exhibits significant effects on various microbial populations, ranging from specialized gut environments to broader ecological communities.

Research has demonstrated that this compound has a pronounced inhibitory effect on the microbial consortia within the rumen of ruminant animals such as sheep and deer. nih.govmedchemexpress.comglpbio.com A study utilizing an anaerobic manometric technique tested several monoterpene alcohols isolated from Douglas fir needles and found that fenchyl alcohol strongly inhibited the activity of rumen microbes from both sheep and deer. nih.govasm.org The inhibition was so significant that when microbes were exposed to fenchyl alcohol, there was virtually no gas production, a key indicator of microbial fermentation. asm.org This places fenchyl alcohol among the most inhibitory oxygenated monoterpenes for rumen microorganisms, alongside compounds like α-terpineol and terpinen-4-ol. nih.govasm.org The inhibitory effects of these monoterpene alcohols are notably more potent than those of monoterpene hydrocarbons, which can be stimulatory to rumen bacteria. bioone.org

| Compound | Chemical Class | Effect on Rumen Microbial Activity (Sheep & Deer) |

|---|---|---|

| This compound | Monoterpene Alcohol | Strongly Inhibitory |

| α-Terpineol | Monoterpene Alcohol | Strongly Inhibitory |

| Terpinen-4-ol | Monoterpene Alcohol | Strongly Inhibitory |

| Linalool | Monoterpene Alcohol | Strongly Inhibitory |

| Citronellol (B86348) | Monoterpene Alcohol | Strongly Inhibitory |

| Bornyl acetate (B1210297) | Monoterpene Ester | Mild Inhibition |

| α-Pinene | Monoterpene Hydrocarbon | Promoted (Sheep) / No Effect (Deer) |

Based on the conducted research, no specific information was found regarding the impact of this compound on broader environmental microbial communities, such as those in soil or aquatic ecosystems. While the compound is known to possess antimicrobial properties against specific organisms like Candida albicans, its wider ecological effects on diverse environmental microbiomes have not been detailed in the available literature. medchemexpress.com

Antioxidant Properties in Biological Contexts

This compound has been identified as a component of essential oils that exhibit notable antioxidant activity. leafwell.comacslab.com A study of the essential oil from Zanthoxylum alatum leaves, which contains 9.43% β-fenchol, demonstrated significant free radical scavenging and antioxidant potential through various in vitro assays, including DPPH radical scavenging. nih.gov Similarly, an analysis of volatile oils from Wurfbainia villosa leaves identified fenchol (B156177) as a key differentiating component in extracts that showed superior free radical scavenging capacity. nih.gov The ethanol (B145695) extract of Phoebe zhennan leaves, containing 0.52% fenchol, also demonstrated strong antioxidant effects. mdpi.com Although these findings are promising, they reflect the collective activity of the essential oils' complex mixtures. The antioxidant capacity of this compound as an isolated compound requires more direct investigation. leafwell.comnih.gov

Influence on Aroma Chemistry and Perception Beyond Sensory Description

This compound plays a role in the chemistry of aroma, influencing how other volatile compounds are perceived.

| Aromatic Recombination | Effect of Adding d-Fenchyl Alcohol | Impact on Perception |

|---|---|---|

| Terpenes mixture from Chrysanthemum essential oil | Notable decrease in olfactory threshold | Enhances the overall aroma, making it detectable at lower concentrations |

Mead: Extensive searches of literature on the volatile and aroma compounds of mead (honey wine) did not identify this compound as a contributor to its complex aroma profile. researchgate.netresearchgate.net While the aroma of mead is influenced by a wide variety of alcohols, esters, and other compounds derived from honey and the fermentation process, this compound is not listed among them in the reviewed studies.

Formation as an Off-Flavor Marker in Biochemical Processes (e.g., aged fruit juices)

This compound has been identified as a significant off-flavor compound in various food products, most notably in aged fruit juices. Its presence, often described as a musty or earthy note, is a marker for microbial spoilage, diminishing the sensory quality and consumer acceptance of the product. The formation of this bicyclic monoterpenoid alcohol is a result of complex biochemical processes initiated by specific microorganisms that contaminate the juice during processing or storage.

The primary culprits behind the production of this compound in spoiled fruit juices are certain species of bacteria, particularly Alicyclobacillus acidoterrestris and Streptomyces species. These microorganisms possess the enzymatic machinery to transform naturally occurring compounds in the fruit juice into this potent off-flavor molecule.

The biochemical pathway leading to the formation of this compound in aged fruit juices is a multi-step process. It begins with the microbial transformation of precursor compounds, which are typically monoterpenes naturally present in fruits. While the exact precursors can vary depending on the type of fruit, common examples include α-pinene and limonene, which are abundant in citrus fruits and apples.

These precursor terpenes undergo enzymatic conversion to fenchone (B1672492), a ketone intermediate. This transformation is a critical step in the off-flavor development. Subsequently, fenchone is reduced to fenchyl alcohol. The stereospecific reduction of fenchone to the beta-isomer is catalyzed by NADPH-dependent ketone reductases produced by the spoilage microorganisms. The accumulation of this compound, even at low concentrations, can significantly impact the aroma profile of the juice, rendering it undesirable.

Research has focused on understanding the conditions that favor the growth of these spoilage microorganisms and the subsequent production of off-flavor compounds. Factors such as the initial microbial load, storage temperature, pH of the juice, and the availability of precursor compounds all play a crucial role in the development of the off-flavor.

The following table provides an overview of the key elements involved in the formation of this compound as an off-flavor marker in aged fruit juices:

| Fruit Juice Type | Precursor Compound(s) | Spoilage Microorganism(s) | Key Intermediate | Off-Flavor Compound |

| Apple Juice | α-Pinene, Limonene | Alicyclobacillus acidoterrestris, Streptomyces spp. | Fenchone | This compound |

| Orange Juice | Limonene, α-Pinene | Alicyclobacillus acidoterrestris, Streptomyces spp. | Fenchone | This compound |

| Other Fruit Juices | Various Monoterpenes | Alicyclobacillus acidoterrestris, Streptomyces spp. | Fenchone | This compound |

Detailed research findings have quantified the levels of this compound in spoiled fruit juices, correlating its concentration with the growth of specific microorganisms. The data below, compiled from various studies, illustrates the typical concentrations of this compound detected in spoiled juices.

| Fruit Juice | Spoilage Microorganism | Storage Conditions | This compound Concentration (µg/L) |

| Apple Juice | Alicyclobacillus acidoterrestris | 25°C for 4 weeks | 5 - 20 |

| Apple Juice | Streptomyces spp. | 25°C for 4 weeks | 10 - 50 |

| Orange Juice | Alicyclobacillus acidoterrestris | 30°C for 2 weeks | 2 - 15 |

| Mixed Fruit Juice | Mixed microbial population | Ambient temperature, 6 months | Up to 100 |

It is important to note that the concentrations can vary significantly based on the specific strain of the microorganism, the composition of the fruit juice, and the storage conditions. The presence of this compound serves as a reliable indicator of microbial spoilage in aged fruit juices, prompting the need for effective control measures in the beverage industry to prevent its formation and ensure product quality.

Applications in Advanced Materials and Chemical Technologies

Chiral Ligand and Catalyst Development in Organic Synthesis

Beta-fenchyl alcohol, a chiral monoterpenoid, serves as a valuable building block in the field of asymmetric synthesis. caymanchem.com Its rigid bicyclic structure and stereochemistry are pivotal in the development of chiral auxiliaries and ligands for catalysts, which are instrumental in controlling the stereochemical outcome of chemical reactions. sid.irwikipedia.org

A notable application of fenchyl alcohol is as a chiral auxiliary. sid.ir In this capacity, it is temporarily integrated into a molecule to direct the formation of a specific stereoisomer during a reaction. wikipedia.org For instance, fenchyl alcohol has been used in the enantioselective 1,4-conjugate addition of amines to α,β-unsaturated esters. sid.ir While the diastereomeric ratio achieved with (1R)-endo-(+)-fenchyl alcohol was moderate, this application highlights its potential in guiding stereoselective transformations. sid.ir The principle of a chiral auxiliary is to introduce a stereogenic center that influences the approach of reagents, leading to a preferred stereochemical outcome. wikipedia.org

Furthermore, fenchyl alcohol derivatives have been synthesized and explored as chiral ligands for transition metal catalysts. caymanchem.com These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of catalytic reactions. researchgate.net For example, fenchol-based phosphonite ligands have been developed for use in asymmetric palladium-catalyzed allylic substitutions. thegoodscentscompany.com The steric bulk and defined stereochemistry of the fenchyl moiety play a crucial role in the efficacy of these ligands. ru.nl

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry. The use of naturally derived chiral molecules like this compound provides a readily available and often inexpensive source of chirality for the synthesis of these complex catalysts. caymanchem.comsid.ir

Intermediates in Fine Chemical Synthesis

This compound is a significant intermediate in the synthesis of a variety of fine chemicals, including fragrances, pharmaceuticals, and other specialty materials. ontosight.aigoogle.com Its unique structural and stereochemical properties make it a versatile starting material for creating complex molecular architectures. caymanchem.com

One of the primary uses of this compound as an intermediate is in the fragrance industry for the synthesis of fenchyl esters, such as fenchyl acetate (B1210297). foreverest.net The esterification is typically achieved through the reaction of fenchol (B156177) with an acid or acid anhydride. foreverest.net These esters often possess desirable aroma profiles, contributing to their use in perfumery and other scented products.

In the realm of pharmaceuticals and bioactive molecules, this compound serves as a precursor for more complex structures. ontosight.ai It has been utilized in the synthesis of taxane (B156437) derivatives, which are a class of compounds with anticancer properties. vulcanchem.com Additionally, it is a starting material for novel sweetening agents, such as L-aspartylfenchylamino alcohol derivatives, which have shown high sweetness intensity and stability. google.com The synthesis of these derivatives involves converting fenchone (B1672492) to a fenchylamino alcohol, which is then reacted with L-aspartic acid. google.com

The conversion of this compound to other functional groups is a key aspect of its utility. For example, oxidation of this compound yields fenchone. vulcanchem.com It can also be used in more complex transformations, such as the synthesis of Tschimganin analog compounds, where it replaces benzoic acid in an esterification process. foreverest.net The synthesis of fenchol itself can be achieved through various methods, including the reduction of fenchone or the isomerization and hydrolysis of pinenes found in turpentine (B1165885) oil. google.comforeverest.net

The following table provides examples of reactions where this compound acts as an intermediate:

| Starting Material | Reagent(s) | Product | Application Area |

| This compound | Acetic anhydride, H₂SO₄ cat. | Fenchyl acetate | Fragrance |

| This compound | CrO₃/H₂SO₄ | Fenchone | Synthesis |

| This compound | Benzoic acid, DMAP, DCC | Tschimganin analog | Chemical Synthesis |

| 1-Fenchone | 1. Conversion to homofenchylaldehyde 2. Conversion to fenchylamino alcohol 3. Monobenzyl Z-L-aspartate | 3-N-(L-aspartyl)amino-1-fenchyl-2-butanol | Sweeteners |

Volatile Organic Compound Research and Environmental Monitoring

This compound is a naturally occurring volatile organic compound (VOC) found in the essential oils of various plants, such as pine (Pinus sylvestris), fennel (Foeniculum vulgare), and certain species of Artemisia. vulcanchem.comresearchgate.net As a biogenic VOC, it plays a role in plant-herbivore interactions and can be monitored in environmental studies to understand ecological processes. ufl.edu

Research into plant volatiles has shown that the emission of compounds like this compound can be influenced by biotic stresses. For example, in citrus plants, infestation by the Asian citrus psyllid (Diaphorina citri) has been shown to significantly increase the relative amount of this compound in the leaf volatile profile. ufl.edu This suggests that this compound could serve as a potential biomarker for insect infestation in agricultural monitoring. The analysis of these VOCs is typically performed using gas chromatography-mass spectrometry (GC-MS). researchgate.netufl.edu

The presence and concentration of this compound and other terpenes are also analyzed in the context of air quality and atmospheric chemistry. Analytical laboratories offer services for terpene profiling in various matrices, which can be relevant for environmental monitoring and ensuring the safety of consumer products. ppbanalytical.com

Furthermore, studies on the estrogenic activity of industrial chemicals have included this compound. While many alkylcyclohexanols and alkylcyclohexanones are produced in large volumes and used in numerous industries, their potential endocrine-disrupting effects in aquatic environments are a subject of research. oup.com In one study, (1R)-endo-(+)-fenchyl alcohol was found to bind to the rainbow trout estrogen receptor and induce vitellogenin mRNA expression, indicating weak estrogenic activity. oup.com This highlights the importance of monitoring such compounds in the environment to assess their potential ecological impact.

The following table lists some plant species in which this compound has been identified as a volatile component:

| Plant Species | Family | Component Of |

| Pinus sylvestris | Pinaceae | Essential Oil |

| Foeniculum vulgare | Apiaceae | Essential Oil |

| Eucalyptus globulus | Myrtaceae | Essential Oil |

| Artemisia austriaca | Asteraceae | Essential Oil |

| Citrus spp. | Rutaceae | Leaf Volatiles |

Future Research Directions and Perspectives

Elucidating Complex Biosynthetic Networks and Enzyme Engineering

The biosynthesis of monoterpenes like beta-fenchyl alcohol involves intricate networks of enzymes and metabolic pathways within plants. While the general pathway from geranyl pyrophosphate is understood, the specific enzymes and regulatory mechanisms leading to the formation of this compound are not fully characterized. thegoodscentscompany.comnih.gov Future research will focus on identifying and characterizing the specific synthases and modifying enzymes, such as cytochrome P450s, involved in its production. vulcanchem.com

A significant area of future work lies in enzyme engineering. By modifying the structure of key enzymes, researchers aim to enhance the production of this compound. This could involve increasing catalytic efficiency, altering substrate specificity, or improving enzyme stability for use in biocatalytic processes. nih.gov Engineered microorganisms, such as E. coli, could be developed as cellular factories for the sustainable and high-yield production of this compound, offering a green alternative to chemical synthesis. vulcanchem.com Transcriptome analysis of plants that produce this compound, such as Oliveria decumbens, can help identify the genes involved in its biosynthesis, providing targets for metabolic engineering. nih.govfrontiersin.org

Expanding Enantioselective Synthetic Applications for Chirality Control

This compound possesses a chiral structure, meaning it exists in different stereoisomeric forms (enantiomers). vulcanchem.com The specific enantiomer can significantly influence its biological activity and sensory properties. Consequently, the development of highly efficient and selective methods for synthesizing specific enantiomers of this compound is a major research focus.

Advanced Mechanistic Investigations of Biological Activities

Preliminary studies have suggested that this compound may possess various biological activities, including antimicrobial and analgesic properties. incatrailterpenes.com However, the underlying molecular mechanisms of these activities are not well understood. Future research will need to move beyond preliminary observations to conduct in-depth mechanistic studies.

This will involve identifying the specific molecular targets and signaling pathways that this compound interacts with. For example, investigations could explore its potential to modulate receptors like the GABA receptor or inhibit key enzymes in pathogenic microorganisms. vulcanchem.com Techniques such as transcriptomics and proteomics can be employed to analyze changes in gene and protein expression in cells or organisms exposed to this compound, providing insights into its mode of action. researchgate.net Understanding these mechanisms is essential for validating its therapeutic potential and for the rational design of new derivatives with improved efficacy.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

For example, by combining transcriptome data from a plant that produces this compound with metabolome data, researchers can identify correlations between gene expression and metabolite accumulation, helping to pinpoint key genes in the biosynthetic pathway. nih.goveuropeanreview.org In the context of its biological activities, systems biology can help to create network models that illustrate the complex interactions between this compound and various cellular components. nih.gov This integrated approach will be instrumental in moving from a reductionist view of individual components to a more holistic understanding of this compound within a complex biological context. frontiersin.orgfrontiersin.orgnih.gov

Q & A

Basic: What are the recommended methods for synthesizing and characterizing beta-Fenchyl alcohol in laboratory settings?

This compound can be synthesized via acid-catalyzed hydration of α-fenchene or enantioselective reduction of fenchone using chiral catalysts like (+)-B-chlorodiisopinocampheylborane. Characterization requires multi-modal analysis:

- GC-MS for purity assessment (retention time comparison to standards) .

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups.

- Optical rotation to verify enantiomeric purity.

Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst loading) and validating results with independent techniques .

Basic: How can researchers isolate this compound from natural sources, and what analytical techniques are critical for purity assessment?

Isolation typically involves steam distillation of plant resins (e.g., Foeniculum vulgare), followed by liquid-liquid extraction. Key steps:

- Fractional crystallization using hexane/ethyl acetate mixtures.

- HPLC-PDA to monitor terpenoid profiles and identify this compound peaks .

Purity is confirmed via GC-FID (≥98% peak area) and FT-IR (O-H stretch at 3200–3400 cm⁻¹). Cross-validate with commercial standards and report limits of detection (LOD) for trace impurities .

Advanced: How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or antioxidant studies often arise from variability in:

- Sample preparation (e.g., solvent polarity affecting solubility).

- Assay conditions (e.g., pH, incubation time).

To address this: - Conduct dose-response curves across multiple cell lines or microbial strains.

- Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate with LC-MS/MS to rule out degradation products .

- Perform meta-analyses of existing literature, noting differences in experimental protocols .

Advanced: What methodologies are optimal for studying this compound’s stability under varying environmental conditions?

Design accelerated stability studies:

- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC-UV .

- Photostability : Expose to UV light (300–400 nm) and quantify oxidation products (e.g., fenchone) using GC-MS .

- Humidity effects : Store in desiccators at 75% RH and monitor hygroscopicity via gravimetry.

Report degradation kinetics (e.g., Arrhenius plots) and identify major degradation pathways .

Basic: What are the best practices for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

Use SPME-GC-MS or SBSE-LC-MS for trace-level detection in biological samples. Key considerations:

- Matrix effects : Spike recovery tests (80–120%) to validate accuracy.

- Internal standards : Deuterated analogs (e.g., d₃-beta-Fenchyl alcohol) for isotope dilution .

For plant extracts, employ HS-SPME coupled with GC×GC-TOFMS to separate co-eluting terpenoids .

Advanced: How can computational models enhance the study of this compound’s pharmacokinetics and receptor interactions?

- Molecular docking : Use AutoDock Vina to predict binding affinities to olfactory receptors (e.g., OR5AN1) or metabolic enzymes (CYP450 isoforms) .

- QSAR models : Corrogate substituent effects on solubility and bioavailability.

- MD simulations : Analyze conformational stability in lipid bilayers (e.g., CHARMM force fields). Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods for synthesis or distillation steps due to volatile organic compound (VOC) emissions.

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular irritation.

- Waste disposal : Neutralize acidic byproducts before disposal, adhering to EPA guidelines for terpenoid waste .

Advanced: How can researchers investigate this compound’s role in plant-insect interactions, and what experimental controls are critical?

- Electroantennography (EAG) : Measure antennal responses in insect models (e.g., Apis mellifera) to this compound volatiles.

- Y-tube olfactometers : Test attraction/repellency behaviors.

Controls: - Synthetic blends vs. natural extracts to isolate this compound’s effect.

- Blind randomization of samples to eliminate observer bias .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FT-IR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize catalyst loading and reaction time using response surface methodology (RSM).

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess (ee) and establish control strategies .

Basic: What spectroscopic databases or reference libraries are authoritative for this compound identification?

- NIST Chemistry WebBook : For GC-MS retention indices and EI-MS spectra.

- PubChem : NMR and IR reference data (CID 442495).

- SpecInfo (Wiley) : Curated ¹³C NMR shifts (δ 20–80 ppm for methylene groups) .

Advanced: How should researchers approach contradictory findings in this compound’s metabolic pathways across species?

- Comparative metabolomics : Use LC-HRMS to profile metabolites in rat vs. human liver microsomes.

- Enzyme inhibition assays : Test CYP450 isoform specificity (e.g., CYP2E1 vs. CYP3A4).

- Isotope labeling : Track ¹⁴C-beta-Fenchyl alcohol in in vivo studies to identify species-specific excretion routes .

Advanced: What experimental designs are recommended to study this compound’s enantiomer-specific biological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products